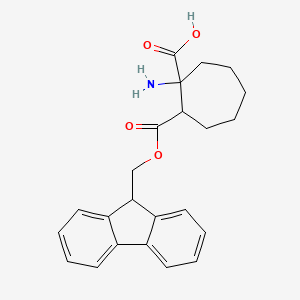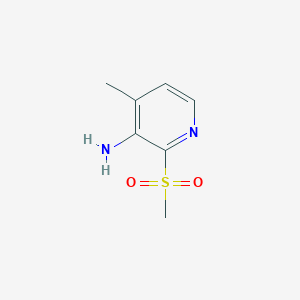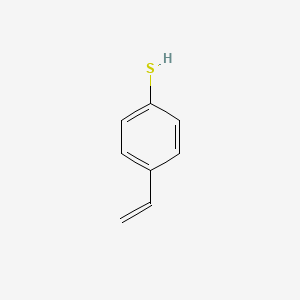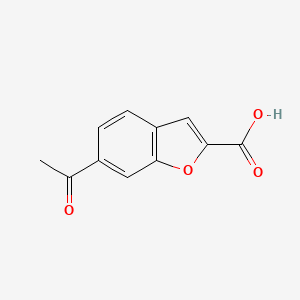
6-Acetylbenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetylbenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an acetyl group at the 6-position and a carboxylic acid group at the 2-position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetylbenzofuran-2-carboxylic acid can be achieved through several methods:
Dehydration of Phenoxyalkanone: This method involves the dehydration of phenoxyalkanone under acidic conditions to form the benzofuran ring.
Decarboxylation of o-Acetylphenoxyacetic Acid: This process involves the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions.
Cyclization of o-Hydroxybenzophenone: Cyclization of o-hydroxybenzophenone is another method to construct the benzofuran ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Acetylbenzofuran-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-acetylbenzofuran-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: The exact pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in dermatology.
Bergapten: A naturally occurring benzofuran with applications in phototherapy.
Uniqueness: 6-Acetylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and carboxylic acid groups provide sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H8O4 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
6-acetyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6(12)7-2-3-8-5-10(11(13)14)15-9(8)4-7/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
DHNVMKHYFMDCPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


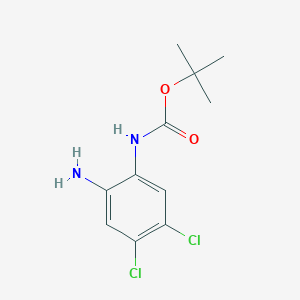
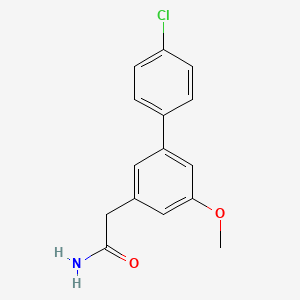
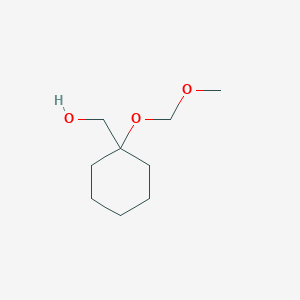
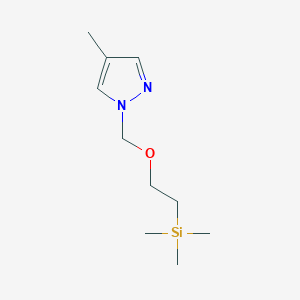
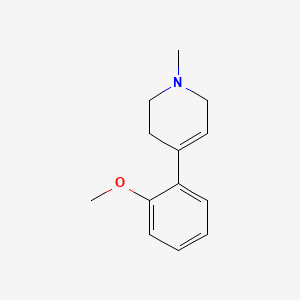
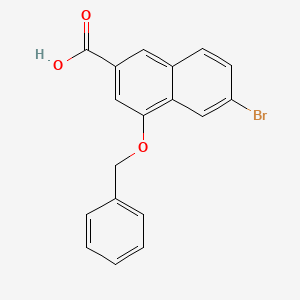
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
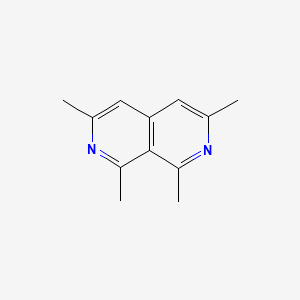
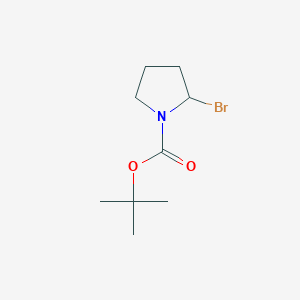

![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
